molecular formula C12H10Cl2N2O B1215660 3,3'-Dichloro-4,4'-diaminodiphenyl ether CAS No. 28434-86-8

3,3'-Dichloro-4,4'-diaminodiphenyl ether

Cat. No.: B1215660
CAS No.: 28434-86-8
M. Wt: 269.12 g/mol
InChI Key: IVVWBIJMWBNKFV-UHFFFAOYSA-N
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Description

3,3’-Dichloro-4,4’-diaminodiphenyl ether is an amine/ether . It is a chemical base that neutralizes acids to form salts plus water . These acid-base reactions are exothermic .


Synthesis Analysis

Catalytic activities of zeolites HY, Hβ, and HZSM-5 in the heterogeneous synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde were pre-screened in an autoclave, and HY demonstrated better performance than others .


Molecular Structure Analysis

The molecular structure of 3,3’-Dichloro-4,4’-diaminodiphenyl ether is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

3,3’-Dichloro-4,4’-diaminodiphenyl ether is an amine/ether. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical and Chemical Properties Analysis

3,3’-Dichloro-4,4’-diaminodiphenyl ether does not react rapidly with air or water . Its flash point data are not available, but it is probably combustible .

Mechanism of Action

The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .

Safety and Hazards

There is sufficient evidence that 3,3’-Dichloro-4,4’-diaminodiphenyl ether is an animal carcinogen . When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides .

Properties

IUPAC Name

4-(4-amino-3-chlorophenoxy)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVWBIJMWBNKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
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Source PubChem
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DSSTOX Substance ID

DTXSID5074842
Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
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Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28434-86-8
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4′-Oxybis[2-chlorobenzenamine]
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Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4′-Oxybis(2-chloroaniline)
Source FDA Global Substance Registration System (GSRS)
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Melting Point

262 to 264 °F (NTP, 1992)
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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